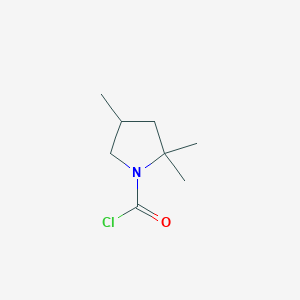
2,2,4-Trimethylpyrrolidine-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-Trimethylpyrrolidine-1-carbonyl chloride is an organic compound with the molecular formula C8H14ClNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of three methyl groups at the 2, 2, and 4 positions, as well as a carbonyl chloride functional group at the 1 position .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethylpyrrolidine-1-carbonyl chloride typically involves the chlorination of 2,2,4-trimethylpyrrolidine. This can be achieved using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under anhydrous conditions. The reaction is usually carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
2,2,4-Trimethylpyrrolidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
科学的研究の応用
2,2,4-Trimethylpyrrolidine-1-carbonyl chloride has several applications in scientific research:
作用機序
The mechanism of action of 2,2,4-Trimethylpyrrolidine-1-carbonyl chloride involves the reactivity of the carbonyl chloride group. This functional group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
類似化合物との比較
Similar Compounds
2,2,4-Trimethylpyrrolidine-1-carboxylic acid: The hydrolysis product of 2,2,4-Trimethylpyrrolidine-1-carbonyl chloride.
2,2,4-Trimethylpyrrolidine-1-carboxamide: Formed by the reaction with amines.
2,2,4-Trimethylpyrrolidine-1-carboxylate esters: Formed by the reaction with alcohols.
Uniqueness
This compound is unique due to its high reactivity and versatility in forming various derivatives through substitution reactions. Its ability to act as an acylating agent makes it valuable in synthetic organic chemistry .
生物活性
2,2,4-Trimethylpyrrolidine-1-carbonyl chloride is a chemical compound notable for its unique structure, which includes a pyrrolidine ring with three methyl groups and a carbonyl chloride functional group. Its molecular formula is C₈H₁₄ClN, with a molecular weight of approximately 159.66 g/mol. The compound's reactivity is primarily attributed to the carbonyl chloride group, making it a significant candidate for various organic synthesis and medicinal chemistry applications.
The presence of the carbonyl chloride functional group endows this compound with high reactivity towards nucleophiles. This reactivity is facilitated by the electrophilic nature of the carbonyl carbon, enhanced by the chlorine atom's presence. Common reactions include nucleophilic substitution and acylation reactions, which are critical in synthetic organic chemistry.
The biological activity of this compound can be attributed to its ability to interact with various biological targets through its electrophilic carbonyl group. This interaction can lead to the modification of nucleophilic sites on biomolecules such as proteins and nucleic acids.
Potential Applications
- Medicinal Chemistry : Due to its reactive nature, this compound can be utilized in the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties that could be explored in drug development.
- Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic compounds, potentially contributing to the development of new therapeutic agents.
Study on Reactivity and Biological Implications
Research has indicated that compounds similar to this compound exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, studies on related pyrrolidine derivatives have shown promising results in inhibiting cancer cell proliferation.
| Compound | Biological Activity | Reference |
|---|---|---|
| This compound | Potential anticancer agent | |
| 3-Methylpyrrolidine | Antimicrobial activity | |
| N-Methylpyrrolidine | Neuroprotective effects |
Synthesis and Characterization
Several synthetic routes have been developed for producing this compound. The versatility of these methods highlights the compound's potential in various applications. For example:
- Synthesis Method : The compound can be synthesized through acylation reactions involving pyrrolidine derivatives.
- Characterization Techniques : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
特性
IUPAC Name |
2,2,4-trimethylpyrrolidine-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c1-6-4-8(2,3)10(5-6)7(9)11/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRJARYBVFTYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)Cl)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














